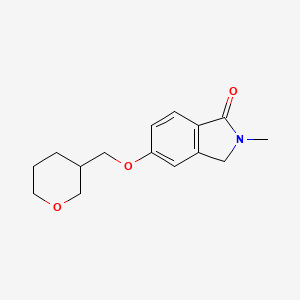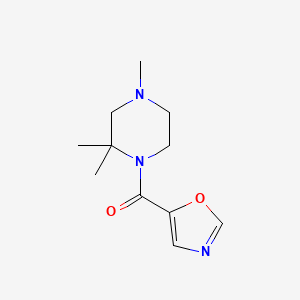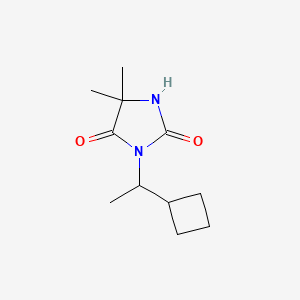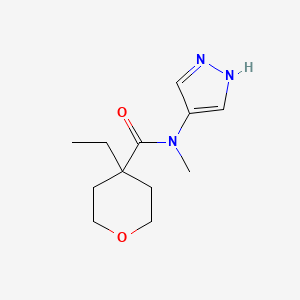![molecular formula C12H16N2O2 B7360571 N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)
N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.2.1]heptane-1-carboxamide, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, it has been found to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been found to have a low toxicity profile, making it a safe candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of anticancer drugs. Additionally, its low toxicity profile makes it a safe candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research on N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide. One of the most significant directions is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, research is needed to optimize the synthesis method of N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide to make it more efficient and cost-effective.
In conclusion, N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide is a promising compound with potential applications in various fields of scientific research. Its potent antitumor activity and low toxicity profile make it a promising candidate for the development of anticancer drugs. Further research is needed to optimize its synthesis method, understand its mechanism of action, and develop new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-bromo-3-methyl-1-phenyl-1H-pyrazole with 2-oxazoline in the presence of a base such as potassium carbonate. This reaction leads to the formation of N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide as the final product.
Aplicaciones Científicas De Investigación
N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of antimicrobial agents.
Propiedades
IUPAC Name |
N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11(13-6-10-7-16-8-14-10)12-3-1-9(5-12)2-4-12/h7-9H,1-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYZHWOUWJSQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)NCC3=COC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)

![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)

![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)
![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)

![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)

![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)
![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)
